(R)-tert-Butyl 3-amino-4-phenylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐phenylbutanoic acid, involves strategies like acylation, rearrangements, and metal-catalyzed reactions. The use of diazo compounds and carbamates is common in these syntheses, indicating a variety of functional group manipulations and transformations (Linder, Steurer, & Podlech, 2003).
Molecular Structure Analysis
Analyzing the molecular structure of compounds related to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, reveals the significance of protecting groups in stabilizing the molecule and influencing its reactivity. Intramolecular hydrogen bonding and weak intermolecular interactions play roles in the solid-state conformation and reactivity of these molecules (Kozioł et al., 2001).
Chemical Reactions and Properties
The chemical reactions involving (R)-tert-Butyl 3-amino-4-phenylbutanoate derivatives encompass a wide range of transformations, including asymmetric synthesis, peptide bond formation, and the creation of amino acid derivatives with significant stereoselectivity. For instance, the Blaise reaction and subsequent treatments can lead to various amino-functionalized products, demonstrating the compound's versatility in synthesis (Syed, Förster, & Effenberger, 1998).
Physical Properties Analysis
While specific studies directly addressing the physical properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate were not identified, the analysis of related compounds provides insight into the influence of substituents on properties like solubility, stability, and crystal structure. Such properties are crucial for the compound's application in further chemical syntheses and material science applications.
Chemical Properties Analysis
The chemical properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate, including reactivity patterns, functional group transformations, and stereoselectivity in reactions, are fundamental for its use in organic synthesis. The ability to undergo reactions such as nucleophilic addition, enantioselective catalysis, and hydrogenation highlights the compound's versatility and importance in constructing complex molecular architectures (Ellman, Owens, & Tang, 2002).
Scientific Research Applications
Synthetic Applications in Chemistry
Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst
A study by Tateiwa and Uemura (1997) reviewed the use of modified natural and synthetic clays as catalysts for various organic synthesis reactions, including Friedel-Crafts alkylation and aromatic alkylation, which are relevant to the manipulation of phenyl groups as seen in (R)-tert-Butyl 3-amino-4-phenylbutanoate. These catalysts could potentially be used in the synthesis or modification of compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate, demonstrating the importance of catalysis in organic synthesis (Tateiwa & Uemura, 1997).
Bioactive Molecule Separation
Three-phase Partitioning as a Bioseparation Process
Yan et al. (2018) discussed three-phase partitioning (TPP), a method for separating and purifying bioactive molecules. This technique, involving tert-butanol and other components, can be applied to isolate compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate from mixtures, indicating its utility in pharmaceutical and food sciences (Yan et al., 2018).
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic Approaches to Chiral Synthesis
Pellissier (2011) provided an overview of non-enzymatic kinetic resolution techniques, which are crucial for synthesizing enantiomerically pure compounds, including those similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate. This review highlights the importance of chiral catalysts in achieving high selectivity and yield, underpinning the synthesis of complex molecules like (R)-tert-Butyl 3-amino-4-phenylbutanoate (Pellissier, 2011).
Environmental and Toxicological Considerations
Synthetic Phenolic Antioxidants Review
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), highlighting the need for future studies on novel SPAs with reduced toxicity. While not directly related to (R)-tert-Butyl 3-amino-4-phenylbutanoate, this study emphasizes the environmental and health considerations in the use and disposal of synthetic chemicals, which could extend to the handling and application of (R)-tert-Butyl 3-amino-4-phenylbutanoate derivatives (Liu & Mabury, 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-amino-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHIHDFXCNFAA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247000 | |
Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-amino-4-phenylbutanoate | |
CAS RN |
166023-31-0 | |
Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166023-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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